molecular formula C22H34N4O6S B2582109 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 872975-90-1

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No. B2582109
CAS RN: 872975-90-1
M. Wt: 482.6
InChI Key: RNXMNHOCAATLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a morpholino group, which is a common feature in many biologically active molecules. Morpholines are often used in drug design due to their ability to mimic peptides . The compound also contains an oxazinan ring, which is a type of heterocycle. Heterocycles are common in many natural products and pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing morpholino groups and oxazinan rings can participate in a variety of chemical reactions. For example, morpholines can act as bases and nucleophiles in organic reactions .

Scientific Research Applications

Design and Synthesis in Medicinal Chemistry

One study focuses on the design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors, demonstrating the importance of similar compounds in developing potent, selective inhibitors with good anticoagulant activity and excellent oral bioavailability in animal models (Watson et al., 2006). This highlights the role of complex organic molecules in medicinal chemistry, particularly in drug design targeting specific biological pathways.

Heterocyclic Chemistry and Reactivity

Another study investigates the transformation of 3-alkyl-substituted 1,2-oxazine N-oxides into 2-silyloxy-1,2-oxazines upon treatment with silylating reagents, revealing insights into the reactivity and potential applications of oxazine derivatives in synthesizing new chemical entities (Tishkov et al., 2003). The study's focus on the structural and conformational aspects of these compounds underlines the importance of heterocyclic chemistry in understanding and manipulating molecular architecture for desired outcomes.

Neuropharmacology

Research into neurokinin-1 receptor antagonists showcases the development of compounds with significant potential in treating conditions like emesis and depression, underscoring the relevance of morpholinoethyl and similar groups in crafting molecules with specific neuropharmacological profiles (Harrison et al., 2001). This demonstrates the interplay between chemical synthesis and biological application, where the modification of chemical structures can lead to clinically relevant therapeutic agents.

Corrosion Inhibition

In the field of materials science, the evaluation of benzoxazines as corrosion inhibitors on mild steel offers a perspective on the utility of such compounds beyond the pharmaceutical domain, where their inhibition efficiency is influenced by structural factors like nitrogen content and molecular weight (Kadhim et al., 2017). This highlights the application of chemical compounds in protecting materials from degradation, showcasing the breadth of research applications for complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Morpholines often mimic peptides and can have diverse biological activities .

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O6S/c1-16-13-17(2)20(18(3)14-16)33(29,30)26-6-4-10-32-19(26)15-24-22(28)21(27)23-5-7-25-8-11-31-12-9-25/h13-14,19H,4-12,15H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXMNHOCAATLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.